molecular formula C15H11ClN2OS B472962 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313973-09-0

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B472962
CAS No.: 313973-09-0
M. Wt: 302.8g/mol
InChI Key: XUTBETGCVAQEGN-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-methyl-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzothiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: Used as a scaffold for the development of new antibacterial, antifungal, and anticancer agents.

    Biological Studies: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Industrial Applications: Used in the synthesis of advanced materials and as a precursor for the production of other benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
  • 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
  • 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

Uniqueness

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 3-position of the benzene ring and the methyl group at the 4-position of the benzothiazole ring contribute to its unique reactivity and biological activity.

Properties

IUPAC Name

3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTBETGCVAQEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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